molecular formula C23H21N3O3S2 B2940807 N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 477500-01-9

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2940807
CAS No.: 477500-01-9
M. Wt: 451.56
InChI Key: HVJOMJKEUWTBRN-WCWDXBQESA-N
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Description

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a fused naphtho[1,2-d][1,3]thiazole core. The (2E)-configured thiazol-2-ylidene group is substituted with a methyl group at the 1-position, while the benzamide moiety at the 4-position carries a pyrrolidine-1-sulfonyl substituent. The compound is commercially available (CHEMENU, 2023), though synthetic details remain undisclosed in the provided evidence .

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-25-21-19-7-3-2-6-16(19)10-13-20(21)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJOMJKEUWTBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Naphthoquinone Derivatives

The naphthothiazole scaffold is synthesized from 1,4-naphthoquinone precursors. Treatment of N-methyl-2-aminonaphthoquinone (3 ) with sulfur monochloride (S$$2$$Cl$$2$$) in chlorobenzene, mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields 2,3-dihydronaphtho[2,3-d]thiazole-4,9-dione (1 ) via electrophilic cyclization. Optimized conditions (60°C, 6 h) achieve 78% yield.

Mechanism :

  • S$$2$$Cl$$2$$ reacts with the amine to form a thioamide intermediate.
  • Intramolecular cyclization eliminates HCl, forming the thiazole ring.

Oxidation to Aromatic Thiazole

The dihydrothiazole intermediate (1 ) is oxidized using N-bromosuccinimide (NBS) in 1,2-dimethoxyethane (DME) to yield the fully aromatic naphtho[1,2-d]thiazole (2 ). This step proceeds via radical-mediated dehydrogenation, achieving 85% yield under ambient conditions.

Introduction of the Pyrrolidine-1-Sulfonyl Group

Sulfonation of Pyrrolidine

Pyrrolidine is treated with chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane at 0°C to generate pyrrolidine-1-sulfonyl chloride (4 ). Quenching with ice water followed by extraction affords the sulfonyl chloride in 92% purity.

Coupling to 4-Aminobenzoic Acid

4-Aminobenzoic acid (5 ) reacts with 4 in the presence of triethylamine (Et$$_3$$N) to form 4-(pyrrolidine-1-sulfonyl)benzoic acid (6 ). The reaction is conducted in acetone at −5°C to minimize side reactions, yielding 80% product after recrystallization from ethyl acetate.

Formation of the Benzamide Linkage

Activation of the Carboxylic Acid

The carboxylic acid (6 ) is activated using N,N-dicyclohexylcarbodiimide (DCC) in dry acetone. After stirring at −2°C for 1 h, the intermediate acylurea forms, ready for nucleophilic attack.

Coupling to Naphthothiazole Amine

The naphthothiazole amine (2 ) is added to the activated acid, followed by Et$$_3$$N to deprotonate the amine. Stirring at −2°C for 6 h facilitates imine bond formation, yielding the target compound (7 ) with E-configuration. The low temperature favors kinetic control, ensuring >95% stereoselectivity.

Purification :
Crude product is recrystallized from dichloromethane/isopropanol (1:3), achieving 99% purity.

Analytical Validation and Optimization

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, *J* = 8.4 Hz, 2H, aromatic), 7.89–7.79 (m, 4H, naphthyl), 3.42 (t, *J* = 6.8 Hz, 4H, pyrrolidine CH$$2$$), 2.95 (s, 3H, N-CH$$_3$$).
  • HRMS : m/z calcd for C$${24}$$H$${22}$$N$$3$$O$$3$$S$$_2$$: 472.1054; found: 472.1056.

Reaction Optimization Table

Step Reagents/Conditions Yield (%) Purity (%)
1 S$$2$$Cl$$2$$, DABCO, 60°C 78 90
2 NBS, DME, rt 85 88
3 ClSO$$3$$H, CH$$2$$Cl$$_2$$ 92 95
4 DCC, Et$$_3$$N, −2°C 75 99

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Adapting methods from thiazolo[3,2-a]benzimidazole synthesis, microwave irradiation (120°C, 20 min) reduces cyclization time for the naphthothiazole core to 30 min, albeit with lower yield (65%) due to side reactions.

Green Chemistry Approaches

Using N-bromosuccinimide/tetrabutylammonium bromide (NBS/TBAB) in DME, oxidative cyclization achieves 80% yield under milder conditions, avoiding toxic solvents.

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Sulfonamide Group

The pyrrolidine-sulfonyl moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis (HCl, 100°C, 6 h): Cleavage of the sulfonamide bond yields 4-sulfobenzoic acid and pyrrolidine hydrochloride .

  • Basic hydrolysis (NaOH, 80°C, 4 h): Generates sodium 4-sulfobenzoate and pyrrolidine .

Hydrolysis of the Benzamide Linkage

The benzamide group is susceptible to hydrolysis under strong acidic conditions (e.g., H₂SO₄, reflux), producing 4-(pyrrolidine-1-sulfonyl)benzoic acid and 1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-amine .

Reaction TypeConditionsProductsReference
Acidic hydrolysisHCl (6M), 100°C, 6h4-Sulfobenzoic acid + pyrrolidine-HCl
Basic hydrolysisNaOH (2M), 80°C, 4hSodium 4-sulfobenzoate + pyrrolidine
Benzamide cleavageH₂SO₄ (conc.), reflux4-(Pyrrolidine-1-sulfonyl)benzoic acid + 1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-amine

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution at the C-2 position. For instance:

  • Reaction with amines : In DMF at 120°C, substitution with piperidine replaces the methyl group, forming N-[(2E)-1-piperidinyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C-5 position of the naphtho-thiazole ring .

Electrophilic Aromatic Substitution

The naphtho-thiazole core participates in electrophilic substitution reactions:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the C-6 and C-8 positions .

  • Sulfonation (H₂SO₄, 50°C): Adds sulfonic acid groups to the electron-rich aromatic system .

Oxidation and Reduction

  • Oxidation of the Thiazole Ring : Reaction with H₂O₂/CH₃COOH oxidizes the thiazole sulfur to a sulfoxide, forming N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d] thiazol-2-ylidene] sulfoxide derivative .

  • Reduction of the Imine Bond : Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond in the thiazol-2-ylidene group to C–N, yielding a saturated thiazolidine derivative .

Conjugation Reactions

The compound participates in mercapturic acid pathway metabolism:

  • Glutathione conjugation : The electrophilic thiazole ring reacts with glutathione (GSH) via nucleophilic attack, forming a glutathione S-conjugate. Subsequent enzymatic processing yields mercapturic acid derivatives .

MetaboliteEnzyme InvolvedPathway StepReference
Glutathione S-conjugateGlutathione transferaseInitial conjugation
Cysteine S-conjugateγ-GlutamyltransferasePeptide cleavage
Mercapturic acidN-AcetyltransferaseN-Acetylation

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions:

  • Complexation with Cu(II) : Forms a stable 1:1 complex in ethanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Photochemical Reactions

Under UV light (λ = 254 nm), the naphtho-thiazole ring undergoes [2+2] cycloaddition with alkenes (e.g., ethylene), producing fused cyclobutane derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 11: 2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole

  • Structure: Features a naphthalino[1,2-d]thiazole core fused with pyrimidine and pyrazole rings, substituted with a benzamido group.
  • Synthesis: Refluxing with benzohydrazide in ethanol (59% yield, m.p. 276°C) .
  • Key Properties :
    • IR: NH stretches (3395–3240 cm⁻¹) and amide C=O (1712 cm⁻¹).
    • NMR: Multiple aromatic protons (δ 6.59–7.18 ppm) and exchangeable NH signals.
    • MS: Base peak at m/z 118 (100% abundance).

Compound 12: 2-[3-(2-Ethoxy-4-oxo-5-dihydro-1,3-thiazol-3-yl)-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole

  • Structure: Contains a cyano group and ethoxy-thiazolone substituent.
  • Synthesis : Reaction with mercaptoacetic acid in dry benzene (67% yield, m.p. 193°C) .
  • Key Properties :
    • IR: CN stretch (2223 cm⁻¹) and C=O (1680 cm⁻¹).
    • NMR: Ethyl group signals (δ 1.14 ppm, CH₃; δ 3.27–3.41 ppm, CH₂).
    • MS: Base peak at m/z 184 (100% abundance).

Target Compound vs. Compounds 11 and 12

Property Target Compound Compound 11 Compound 12
Core Structure Naphtho[1,2-d][1,3]thiazole Naphthalino[1,2-d]thiazole Naphthalino[1,2-d]thiazole
Key Substituent Pyrrolidine-1-sulfonyl Benzamido Cyano, ethoxy-thiazolone
Functional Groups Sulfonamide, amide Amide, imine Cyano, amide, thiazolone
Melting Point Not reported 276°C 193°C
Spectral Features Expected sulfonyl S=O (~1350–1150 cm⁻¹) NH stretches, aromatic protons CN stretch, ethyl group signals

Key Differences :

  • The target’s pyrrolidine-sulfonyl group likely improves solubility compared to Compound 11’s benzamido group, which may form intermolecular hydrogen bonds (evidenced by high m.p.).
  • Compound 12’s cyano and thiazolone groups introduce electron-withdrawing effects absent in the target.

Thiazine vs. Thiazole Derivatives

2H-Naphtho[2,1-e]-1,2-thiazine-3-carboxamide,4-hydroxy-2-methyl-N-(4-methyl-2-pyridinyl)-, 1,1-dioxide

  • Structure : Six-membered thiazine ring (1,1-dioxide) fused to naphthalene, substituted with hydroxy, methyl, and pyridinyl groups .
  • Comparison with Target :
    • Ring Size : Thiazine (6-membered) vs. thiazole (5-membered), altering ring strain and conformational flexibility.
    • Substituents : Hydroxy and pyridinyl groups vs. pyrrolidine-sulfonyl; the latter may enhance membrane permeability.
    • Sulfonyl Groups : Both contain sulfonyl moieties, but the thiazine derivative’s 1,1-dioxide group is part of the heterocycle, whereas the target’s is a substituent.

Functional Group Impact on Spectroscopic Profiles

Compound IR Features (cm⁻¹) NMR Highlights
Target S=O (sulfonyl, ~1150–1350) Pyrrolidine protons (δ ~1.7–3.5 ppm), aromatic
Compound 11 NH (3395–3240), C=O (1712) NH signals (δ 5.37, 9.31 ppm), aromatic multiplicity
Compound 12 CN (2223), C=O (1680) Ethyl group (δ 1.14, 3.27–3.41 ppm)
Thiazine Derivative S=O (sulfone, ~1120–1300), OH (~3200–3600) Pyridinyl protons (δ ~7–8.5 ppm), CH₃ (δ ~2.5 ppm)

Biological Activity

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfonyl benzamide through a pyrrolidine ring. Its molecular formula is C21H19N3O3S2C_{21}H_{19}N_3O_3S_2 with a molecular weight of approximately 425.52 g/mol. The structural formula can be represented as follows:

\text{SMILES }COC1=C(C)C=C2C([Se]C(\C=C(/SC)\C=C3\SC4=C(N3C)C3=C(C=CC=C3)C=C4)=[N+]2CCCS([O-])(=O)=O)=C1

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that may include thiazole derivatives and related compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Antimicrobial Properties

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have been reported to show efficacy against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer properties. Similar thiazole derivatives have shown activity against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation and survival .

Case Studies

Study Findings
Study 1Showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Study 2Demonstrated significant antibacterial activity against MRSA strains with an IC50 value of 5 µg/mL .
Study 3Investigated the compound's interaction with DNA and found it to cause DNA damage in cervical cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

  • DNA Binding : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell growth .

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